![molecular formula C15H18O5 B178395 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 150019-56-0](/img/structure/B178395.png)

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Overview

Description

8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol, also known as 8-BDD, is a dioxaspirodecane-based compound that has been gaining attention in the scientific community due to its potential applications in organic synthesis, drug design, and biochemistry. 8-BDD has several unique properties that make it a promising compound for further research.

Scientific Research Applications

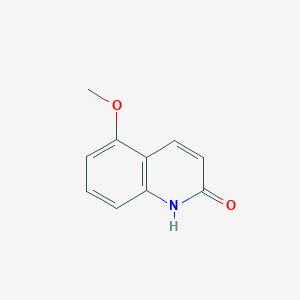

Antimicrobial Properties of Benzofuran Derivatives

Research has highlighted the potential of benzofuran and its derivatives, including compounds structurally related to 8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol, in antimicrobial therapy. Benzofuran compounds, found in natural and synthetic sources, exhibit a wide range of biological and pharmacological applications. Due to their unique structural features, these compounds have been the focus of drug discovery efforts aimed at developing new antimicrobial agents. The effectiveness of benzofuran derivatives against various microbes suggests their utility in treating microbial diseases, underscoring the scaffold's promise in the field of antimicrobial drug development (Hiremathad et al., 2015).

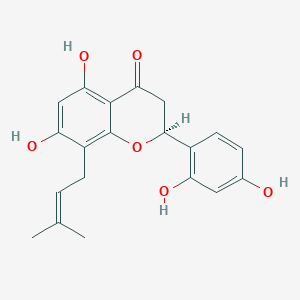

Potential in Anticancer Research

The exploration of benzofuran derivatives extends into anticancer research, where specific compounds have demonstrated significant cytotoxic properties. These molecules exhibit greater tumor-selective toxicity compared to some contemporary anticancer drugs, highlighting their potential as novel antineoplastic agents. Their modes of action include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function modulation. This promising activity, coupled with favorable toxicity profiles in preclinical models, positions benzofuran derivatives as candidates for further evaluation in cancer therapy (Hossain et al., 2020).

Applications in Detoxification Processes

The role of certain bacterial strains, including probiotics and lactic acid bacteria, in the detoxification of harmful compounds has been investigated, with a focus on benzo[a]pyrene. These bacteria exhibit the ability to bind with and remove carcinogenic contaminants from food, suggesting a novel approach to reducing exposure to such compounds. This mechanism could be applied in food processing and pharmaceutical industries, leveraging probiotic cell technology for environmental and health benefits. The effective removal of benzo[a]pyrene by these bacterial cells emphasizes the potential of using such biological methods for detoxification purposes in various industrial applications (Shoukat, 2020).

properties

IUPAC Name |

8-(1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c16-14(3-5-15(6-4-14)19-7-8-20-15)11-1-2-12-13(9-11)18-10-17-12/h1-2,9,16H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYRZRKIOHFLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C3=CC4=C(C=C3)OCO4)O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448171 | |

| Record name | 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150019-56-0 | |

| Record name | 8-(2H-1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

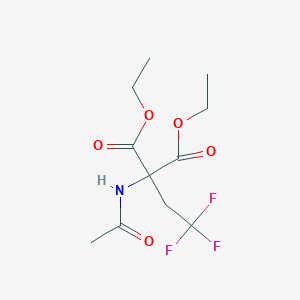

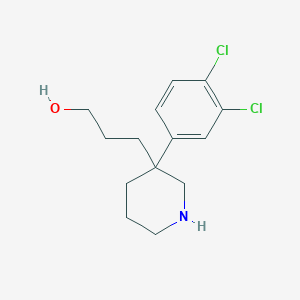

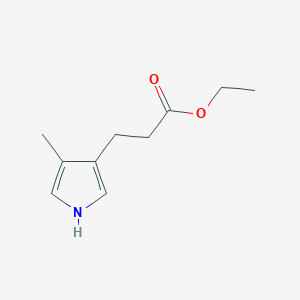

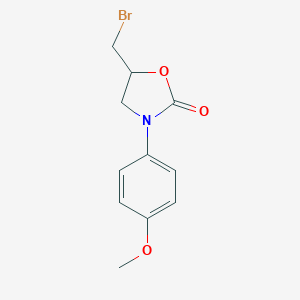

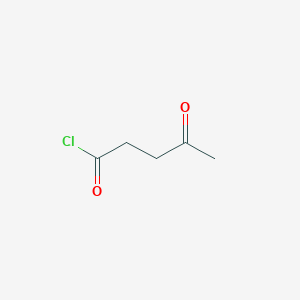

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)